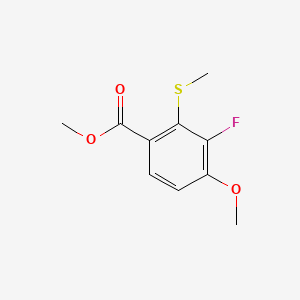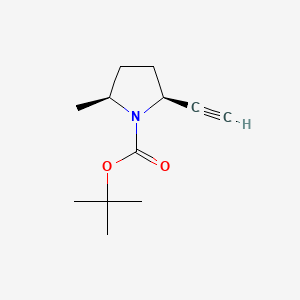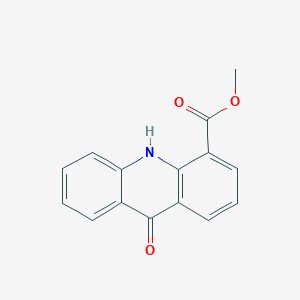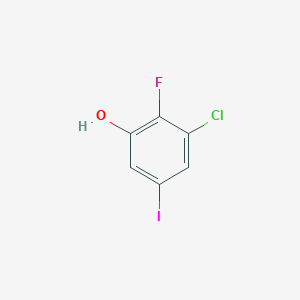
3-Chloro-2-fluoro-5-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-5-iodophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-2-fluoro-5-iodobenzene with a hydroxide ion, which replaces a halogen atom with a hydroxyl group . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes halogenation reactions followed by hydroxylation under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the halogen atoms to hydrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluoro-5-iodophenol involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further affecting the compound’s interactions and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenol
- 2-Fluoro-5-iodophenol
- 3-Chloro-5-iodophenol
Uniqueness
3-Chloro-2-fluoro-5-iodophenol is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other halogenated phenols .
Propiedades
Fórmula molecular |
C6H3ClFIO |
|---|---|
Peso molecular |
272.44 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-5-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Clave InChI |
YGBKABMGSWHZKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



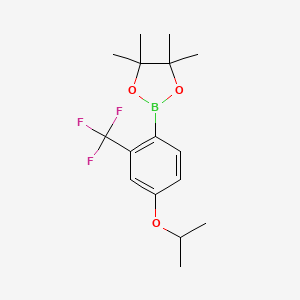


![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
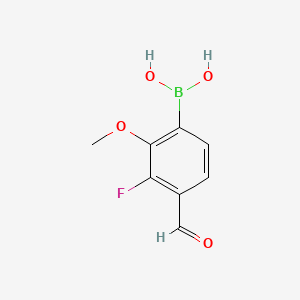
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
